2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide

Description

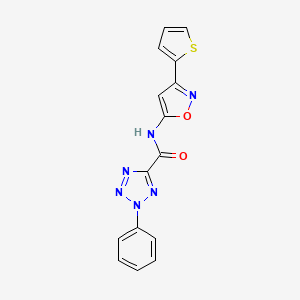

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring three distinct moieties:

- Tetrazole ring: A five-membered ring with four nitrogen atoms, known for its metabolic stability and role in bioisosteric replacements of carboxylic acids.

- Isoxazole-thiophene unit: A five-membered isoxazole ring (with one oxygen and one nitrogen atom) fused to a thiophene group (a sulfur-containing aromatic ring), contributing to electron-rich properties and π-π stacking interactions.

- Phenyl substituent: Enhances lipophilicity and may influence binding affinity in biological targets.

Properties

IUPAC Name |

2-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O2S/c22-15(14-17-20-21(18-14)10-5-2-1-3-6-10)16-13-9-11(19-23-13)12-7-4-8-24-12/h1-9H,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXSTPYUIGXZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide typically involves a multi-step process:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole.

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as copper(I) iodide.

Final Coupling: The final step involves coupling the synthesized isoxazole-thiophene intermediate with a phenyl tetrazole carboxylic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

Material Science: Explored for its potential use in organic electronics and as a building block for novel polymers.

Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Pathway Modulation: It may interfere with signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell growth and survival.

Comparison with Similar Compounds

Pyrimidin Derivatives ()

Example Compounds :

- 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol analogs.

Key Differences :

- The target compound’s tetrazole and isoxazole rings introduce greater ring strain and polarity compared to pyrimidin derivatives, which may alter solubility and target selectivity.

Thiazole-Based Anticancer Agents ()

Example Compounds :

- Thiadiazole and thiazole derivatives (e.g., compounds 7b and 11 with IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells).

Key Differences :

- Thiazoles’ sulfur atom enhances hydrogen-bond acceptor capacity, whereas the tetrazole’s acidity (pKa ~4.9) may favor salt formation and improve solubility.

Thiazolylmethylcarbamate Analogs (Evidences 3–4)

Example Compounds :

- Complex carbamates with thiazole, hydroxy, and diphenylhexane motifs (e.g., compounds l, m, w–z ).

Key Differences :

Isoxazole-Thiophene Analog ()

Example Compound :

- n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (Molecular Weight: 1066.68 g/mol).

Key Differences :

- The analog’s chloro and morpholino groups may enhance solubility but increase steric hindrance, whereas the target compound’s phenyl group balances lipophilicity.

Research Findings and Implications

Structural Influences on Activity

- Tetrazole vs. Thiazole : Tetrazoles’ higher nitrogen content and acidity could improve binding to metal ions or polar residues in enzymes, whereas thiazoles’ sulfur may enhance hydrophobic interactions .

- Isoxazole-Thiophene Synergy : Both the target compound and ’s analog leverage isoxazole-thiophene units for aromatic stacking, but the tetrazole in the former adds metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.